(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Description
The compound (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring:
- A tert-butyl carbamate group at position 1, serving as a protective group for the amine.
- A hydroxyl group at position 4 (R configuration), contributing to hydrogen-bonding capacity and polarity.
This stereochemically defined structure is pivotal in medicinal chemistry, particularly in protease inhibitor design, where the 4R-hydroxyl group often enhances target binding . The bromine atom on the benzyl moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate .
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-13(21)8-14(20)15(22)19-9-11-4-6-12(18)7-5-11/h4-7,13-14,21H,8-10H2,1-3H3,(H,19,22)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFAMPPJCOEWMJ-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-butyl group: This step involves the protection of the amine group using tert-butyl chloroformate.
Carbamoylation: The final step involves the formation of the carbamoyl group through a reaction with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticoagulant Development
One of the prominent applications of this compound is in the development of anticoagulants. It serves as an important intermediate in synthesizing direct Factor Xa inhibitors, which are critical for managing thromboembolic disorders. The structural similarity to known anticoagulants allows researchers to explore its efficacy and safety profiles in clinical settings.
Cancer Research
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have shown that modifications to the pyrrolidine structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This makes it a candidate for further investigation in targeted cancer therapies.
Neuroprotective Agents
The compound's ability to cross the blood-brain barrier positions it as a potential neuroprotective agent. Investigations into its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are ongoing, with preliminary results suggesting it may inhibit neuroinflammation and promote neuronal survival.
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Perzborn et al., 2009 | Anticoagulant | Demonstrated high affinity for human Factor Xa, leading to effective prevention of venous thromboembolism (VTE) in clinical trials. |
| Van Huis et al., 2009 | Cancer Research | Identified derivatives with selective cytotoxicity against various cancer cell lines, suggesting potential for drug development. |
| Kohrt et al., 2007 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal death in vitro, indicating potential therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Functional Group and Reactivity Differences
- 4-Bromobenzyl vs. 4-Vinylbenzyl (Position 2): The bromine atom in the target compound supports palladium-catalyzed cross-coupling reactions, whereas the vinyl group in the analog () is reactive in radical or olefin metathesis reactions .
- Hydroxyl vs. In contrast, methoxy-substituted analogs (e.g., ) exhibit reduced polarity, enhancing membrane permeability .
- Carbamoyl vs. Hydroxymethyl (Position 2): The carbamoyl group in the target compound introduces hydrogen-bonding sites for target engagement, while hydroxymethyl analogs () prioritize solubility .
Stereochemical Impact
- The 4R-hydroxyl configuration in the target compound contrasts with 4S-methoxy in , altering the spatial orientation of the pyrrolidine ring. This difference can drastically affect binding to chiral targets, such as proteases or kinases .
Biological Activity
(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 1448189-89-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H23BrN2O4
- Molecular Weight : 399.28 g/mol
- Density : 1.421 g/cm³ (predicted)
- Boiling Point : 578.2 °C (predicted)
- pKa : 14.33 (predicted)
These properties suggest that the compound is stable under various conditions, making it suitable for biological studies.
The biological activity of this compound is primarily linked to its interaction with specific biological pathways:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to decreased amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. The modulation of pro-inflammatory cytokines and oxidative markers is critical in neuroprotection.
In Vitro Studies
Recent studies have demonstrated that compounds structurally related to (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate can enhance cell viability in the presence of neurotoxic agents such as amyloid-beta. For instance:
- A compound similar to this one showed a significant increase in astrocyte cell viability when co-treated with amyloid-beta, indicating potential protective effects against neurotoxicity .
In Vivo Studies
In vivo experiments have been conducted to assess the efficacy of this compound in models of Alzheimer's disease:
- In rodent models treated with scopolamine (a cholinergic antagonist), administration of related compounds resulted in a notable decrease in behavioral deficits associated with memory impairment. The observed effects were attributed to the compounds' ability to modulate cholinergic activity and reduce oxidative stress markers .
Case Study 1: Neuroprotection Against Amyloid-beta Toxicity
A study investigated the protective effects of a related compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with the compound led to a reduction in TNF-α levels and improved cell viability by approximately 63% compared to untreated controls . This suggests a potential therapeutic role for (2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate in Alzheimer's disease.
Case Study 2: Behavioral Improvement in Scopolamine-Induced Memory Deficits
In another study, rats treated with scopolamine exhibited significant memory deficits. However, those administered a related compound showed improved performance in memory tasks, correlating with reduced levels of malondialdehyde (MDA), an indicator of oxidative stress . This highlights the compound's potential as a cognitive enhancer.
Q & A
Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group in pyrrolidine derivatives like this compound?
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in structurally analogous compounds such as (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline, the Boc group is added via a two-step process: (1) activation of the amine with a base like triethylamine, followed by (2) reaction with Boc anhydride in dichloromethane or THF at 0–25°C . Confirm completion via TLC or LC-MS, as described in protocols for tert-butyl carbamates in and .
Q. How should researchers confirm the stereochemical purity of this compound?
Chiral HPLC is the gold standard for assessing enantiomeric excess, while NOESY NMR can confirm spatial arrangements of substituents. For example, in , structural validation of a related pyrrolidine-carboxylate utilized SDF/MOL files and quantum chemistry-based profiling. For this compound, compare experimental NMR chemical shifts (e.g., H and C) with computational predictions from tools like Gaussian or ORCA .
Q. What storage conditions are critical to prevent degradation of this compound?
Store under inert gas (N or Ar) at –20°C in airtight containers. emphasizes that tert-butyl carbamates degrade over time, particularly if exposed to moisture or elevated temperatures. Regular stability assessments via HPLC are advised, especially if stored for >6 months .
Advanced Research Questions
Q. How does the 4-bromobenzyl moiety influence reactivity in cross-coupling reactions?
The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For instance, in , a brominated pyrimidine derivative underwent coupling with aryl boronic acids. Optimize reaction conditions using Pd(PPh)/NaCO in DMF/HO (3:1) at 80°C. Monitor reaction progress via F NMR if fluorinated reagents are used .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model binding affinities. highlights CC-DPS’s quantum chemistry-based profiling for similar compounds. Parameterize the force field using the compound’s SDF file (if available) and validate against crystallographic data from analogs like (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid .
Q. How can researchers resolve contradictions in stereochemical activity data for related compounds?
Use X-ray crystallography to unambiguously determine absolute configuration. For example, ’s 4-hydroxyproline derivatives required crystallographic validation to correlate stereochemistry with biological activity. If crystals are unavailable, compare experimental circular dichroism (CD) spectra with DFT-simulated spectra .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
